molecular formula C14H20ClFN2O B1422561 N-(4-Fluorobenzyl)-2-piperidin-4-ylacetamide hydrochloride CAS No. 696588-72-4

N-(4-Fluorobenzyl)-2-piperidin-4-ylacetamide hydrochloride

Cat. No. B1422561
M. Wt: 286.77 g/mol
InChI Key: VEWMADOYXSQDSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Fluorobenzyl)-2-piperidin-4-ylacetamide hydrochloride (FBAH) is a novel synthetic compound that has been studied for its potential applications in scientific research. FBAH is a small molecule that has a wide range of activity and is of particular interest because of its ability to modulate a variety of biological processes. FBAH has been shown to have a number of important biological effects, and its potential as a therapeutic agent is an area of active research.

Scientific Research Applications

1. Pharmaceutical Intermediate Synthesis

N-(4-Fluorobenzyl)-2-piperidin-4-ylacetamide hydrochloride is involved in the synthesis of various pharmaceutical intermediates. One study describes the heterogeneous catalytic hydrogenation of 4-(4-fluorobenzyl)pyridine resulting in 4-(4-fluorobenzyl)piperidine, a valuable pharmaceutical intermediate (Proszenyák, Ágai, Hegedűs, & Faigl, 2004).

2. Antimicrobial Activity

Several derivatives of N-(4-Fluorobenzyl)-2-piperidin-4-ylacetamide hydrochloride have been investigated for their antimicrobial activities. A study on phosphorus-nitrogen compounds, including 4-fluorobenzyl-spiro(N/O)cyclotriphosphazene derivatives, demonstrates significant antibacterial and antifungal activities (Binici, Elmas, Okumuş, Tayhan, Hökelek, Şeker, Açık, & Kılıç, 2021).

3. Anticancer Potential

Research has been conducted on the potential of N-(4-Fluorobenzyl)-2-piperidin-4-ylacetamide hydrochloride derivatives in cancer treatment. Compounds containing this structure have shown promising results in inhibiting cell proliferation in various cancer cell lines, indicating potential applications in cancer therapy (Lagisetty, Agashe, & Awasthi, 2013).

4. Antituberculosis Agents

Derivatives of N-(4-Fluorobenzyl)-2-piperidin-4-ylacetamide hydrochloride have been explored as potential antituberculosis agents. For instance, the 2,4-diaminoquinazoline class, which includes this compound, has been identified as effective inhibitors of Mycobacterium tuberculosis growth, highlighting its significance in tuberculosis drug discovery (Odingo et al., 2014).

5. Corrosion Inhibition

N-(4-Fluorobenzyl)-2-piperidin-4-ylacetamide hydrochloride derivatives have been studied for their role in corrosion inhibition, particularly in the protection of metals like iron. Quantum chemical and molecular dynamic simulation studies on piperidine derivatives have demonstrated significant efficacy in corrosion prevention (Kaya et al., 2016).

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-piperidin-4-ylacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O.ClH/c15-13-3-1-12(2-4-13)10-17-14(18)9-11-5-7-16-8-6-11;/h1-4,11,16H,5-10H2,(H,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEWMADOYXSQDSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CC(=O)NCC2=CC=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Fluorobenzyl)-2-piperidin-4-ylacetamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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